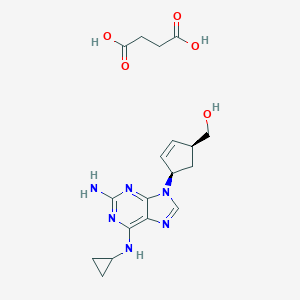![molecular formula C15H22N2O2 B221376 1-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-methylpropan-1-one](/img/structure/B221376.png)
1-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-methylpropan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-methylpropan-1-one, also known as 4-MeOPP, is a chemical compound that belongs to the class of piperazine derivatives. It is a psychoactive substance that has been found to possess a wide range of biochemical and physiological effects.
Mecanismo De Acción
The exact mechanism of action of 1-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-methylpropan-1-one is not fully understood. However, it is believed to act as a potent agonist at dopamine, serotonin, and norepinephrine receptors. This results in an increase in the release of these neurotransmitters, leading to a wide range of biochemical and physiological effects.
Biochemical and physiological effects:
The biochemical and physiological effects of this compound are diverse and complex. It has been found to induce a state of euphoria, increase energy levels, enhance cognitive function, and improve mood. It has also been found to have anxiolytic and antidepressant effects. However, it can also cause adverse effects such as tachycardia, hypertension, and hyperthermia.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-methylpropan-1-one in lab experiments is its ability to selectively target specific neurotransmitter receptors. This makes it a valuable tool for investigating the role of these receptors in various neuropsychiatric disorders. However, its psychoactive effects also pose a limitation, as it can interfere with the interpretation of results.
Direcciones Futuras
There are several future directions for research on 1-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-methylpropan-1-one. One area of interest is its potential as a therapeutic agent for various neuropsychiatric disorders, such as depression and anxiety. Another area of interest is its potential as a tool for studying the mechanisms underlying addiction and substance abuse. Further research is needed to fully understand the biochemical and physiological effects of this compound and its potential as a therapeutic agent.
Conclusion:
In conclusion, this compound is a psychoactive compound that has been widely used in scientific research. Its ability to selectively target specific neurotransmitter receptors makes it a valuable tool for investigating the mechanisms underlying various neuropsychiatric disorders. Further research is needed to fully understand the biochemical and physiological effects of this compound and its potential as a therapeutic agent.
Métodos De Síntesis
The synthesis of 1-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-methylpropan-1-one involves the reaction of 1-(4-methoxyphenyl)piperazine with 2-methylpropan-1-one in the presence of a catalyst. The reaction is typically carried out under reflux conditions with anhydrous ethanol as the solvent. The product is then purified by recrystallization using a suitable solvent.
Aplicaciones Científicas De Investigación
1-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-methylpropan-1-one has been widely used in scientific research as a tool to investigate the role of neurotransmitters in the brain. It has been found to interact with various neurotransmitter receptors, including dopamine, serotonin, and norepinephrine receptors. This makes it a valuable tool for studying the mechanisms underlying various neuropsychiatric disorders.
Propiedades
Fórmula molecular |
C15H22N2O2 |
|---|---|
Peso molecular |
262.35 g/mol |
Nombre IUPAC |
1-[4-(4-methoxyphenyl)piperazin-1-yl]-2-methylpropan-1-one |
InChI |
InChI=1S/C15H22N2O2/c1-12(2)15(18)17-10-8-16(9-11-17)13-4-6-14(19-3)7-5-13/h4-7,12H,8-11H2,1-3H3 |
Clave InChI |
DPJZOXAXVXBYIF-UHFFFAOYSA-N |
SMILES |
CC(C)C(=O)N1CCN(CC1)C2=CC=C(C=C2)OC |
SMILES canónico |
CC(C)C(=O)N1CCN(CC1)C2=CC=C(C=C2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![N-[2-(cyclohex-1-en-1-yl)ethyl]-2-(2-methylphenyl)acetamide](/img/structure/B221356.png)



![Ethyl 1-[2-(4-chlorophenoxy)-2-methylpropanoyl]piperidine-4-carboxylate](/img/structure/B221382.png)
![Ethyl 1-[2-(2,4-dichlorophenoxy)propanoyl]-4-piperidinecarboxylate](/img/structure/B221384.png)
